molecular formula C18H27NO5 B7791393 N-Boc-6-(phenylmethoxy)-L-norleucine

N-Boc-6-(phenylmethoxy)-L-norleucine

Cat. No.: B7791393
M. Wt: 337.4 g/mol
InChI Key: DBZKZRCKEODFMS-HNNXBMFYSA-N
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Description

N-Boc-6-(phenylmethoxy)-L-norleucine is a compound that belongs to the class of N-Boc-protected amino acids. The N-Boc (tert-butoxycarbonyl) group is commonly used in organic synthesis to protect amine functionalities during chemical reactions. This compound is particularly significant in peptide synthesis and medicinal chemistry due to its stability and ease of removal under mild conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Boc-6-(phenylmethoxy)-L-norleucine typically involves the protection of the amino group of L-norleucine with a Boc group. This can be achieved using di-tert-butyl dicarbonate ((Boc)2O) in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3). The phenylmethoxy group is introduced through a nucleophilic substitution reaction using an appropriate phenylmethoxy halide.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts such as Amberlyst-15 in ethanol can enhance the chemoselectivity and yield of the desired product .

Chemical Reactions Analysis

Types of Reactions

N-Boc-6-(phenylmethoxy)-L-norleucine undergoes various chemical reactions, including:

    Oxidation: The phenylmethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The Boc group can be removed under acidic conditions to yield the free amine.

    Substitution: The phenylmethoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Trifluoroacetic acid (TFA) is commonly used to remove the Boc group.

    Substitution: Nucleophiles such as sodium azide (NaN3) or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of phenylmethoxy aldehyde or phenylmethoxy carboxylic acid.

    Reduction: Formation of 6-(phenylmethoxy)-L-norleucine.

    Substitution: Formation of substituted phenylmethoxy derivatives.

Scientific Research Applications

N-Boc-6-(phenylmethoxy)-L-norleucine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-Boc-6-(phenylmethoxy)-L-norleucine involves its role as a protected amino acid. The Boc group protects the amine functionality during chemical reactions, preventing unwanted side reactions. Upon removal of the Boc group, the free amine can participate in various biochemical processes. The phenylmethoxy group can interact with specific molecular targets, influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

  • N-Boc-1,6-hexanediamine
  • N-Boc-6-bromohexylamine
  • N-Boc-1,4-butanediamine

Uniqueness

N-Boc-6-(phenylmethoxy)-L-norleucine is unique due to the presence of the phenylmethoxy group, which imparts distinct chemical and biological properties. This group can enhance the compound’s stability and reactivity compared to other N-Boc-protected amino acids .

Properties

IUPAC Name

(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-6-phenylmethoxyhexanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27NO5/c1-18(2,3)24-17(22)19-15(16(20)21)11-7-8-12-23-13-14-9-5-4-6-10-14/h4-6,9-10,15H,7-8,11-13H2,1-3H3,(H,19,22)(H,20,21)/t15-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBZKZRCKEODFMS-HNNXBMFYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CCCCOCC1=CC=CC=C1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CCCCOCC1=CC=CC=C1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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